molecular formula C11H11ClN2O3 B8342128 3-Chloro-4-(tetrahydro-pyrimidin-2-on-1-yl)-benzoic acid

3-Chloro-4-(tetrahydro-pyrimidin-2-on-1-yl)-benzoic acid

Cat. No.: B8342128
M. Wt: 254.67 g/mol
InChI Key: SFNZFOAGLXKNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(tetrahydro-pyrimidin-2-on-1-yl)-benzoic acid is a useful research compound. Its molecular formula is C11H11ClN2O3 and its molecular weight is 254.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

3-chloro-4-(2-oxo-1,3-diazinan-1-yl)benzoic acid

InChI

InChI=1S/C11H11ClN2O3/c12-8-6-7(10(15)16)2-3-9(8)14-5-1-4-13-11(14)17/h2-3,6H,1,4-5H2,(H,13,17)(H,15,16)

InChI Key

SFNZFOAGLXKNJN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)N(C1)C2=C(C=C(C=C2)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

350 mg (1.49 mmol) 3-chloro-4-(tetrahydro-pyrimidin-2-on-1-yl)-benzonitrile are suspended in 5 ml of ethanol and combined with 2.0 ml of 10-molar aqueous sodium hydroxide solution. The mixture is stirred for one hour at 100° C. and then evaporated down i. vac. The aqueous residue is combined with ice, acidified with acetic acid and extracted with ethyl acetate. The combined organic phases are washed with water and sat. sodium chloride solution, dried over magnesium sulphate and evaporated down i. vac. The aqueous phase is acidified with 6-molar hydrochloric acid, extracted 5 times with ethyl acetate, the combined organic phases are washed with sat. sodium chloride solution, dried over magnesium sulphate and evaporated down i. vac.
Name
3-chloro-4-(tetrahydro-pyrimidin-2-on-1-yl)-benzonitrile
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

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